molecular formula C28H23FN3O2- B10866229 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B10866229
M. Wt: 452.5 g/mol
InChI Key: IDLWURMHPPZWSY-UHFFFAOYSA-M
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Description

5-(3,3-Diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

The synthesis of 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide typically involves multiple steps, including the formation of the pyrazolo[4,3-c]pyridine core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrazolo[4,3-c]pyridine core through cyclization of appropriate precursors.

    Functional Group Transformations: Introduction of the diphenylpropyl and fluorophenyl groups through various functional group transformations.

    Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-(3,3-Diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

5-(3,3-Diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

When compared to other similar compounds, 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3,6-dioxo-2,3,5,6-tetrahydropyrazolo[4,3-c]pyridin-1-ide.

Properties

Molecular Formula

C28H23FN3O2-

Molecular Weight

452.5 g/mol

IUPAC Name

5-(3,3-diphenylpropyl)-2-(4-fluorophenyl)-4-methyl-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C28H24FN3O2/c1-19-27-25(30-32(28(27)34)23-14-12-22(29)13-15-23)18-26(33)31(19)17-16-24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-15,18,24,33H,16-17H2,1H3/p-1

InChI Key

IDLWURMHPPZWSY-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=CC=C(C=C3)F)C=C(N1CCC(C4=CC=CC=C4)C5=CC=CC=C5)[O-]

Origin of Product

United States

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